molecular formula C14H13NO2 B15067722 Naphthalen-1-yl prop-1-en-1-ylcarbamate

Naphthalen-1-yl prop-1-en-1-ylcarbamate

Katalognummer: B15067722
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: FNIXLXPWJIDYKP-WTDSWWLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphthalen-1-yl prop-1-en-1-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring attached to a prop-1-en-1-ylcarbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl prop-1-en-1-ylcarbamate typically involves the reaction of naphthalene derivatives with prop-1-en-1-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions, such as temperature and solvent, are optimized to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalen-1-yl prop-1-en-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where the prop-1-en-1-yl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.

Wissenschaftliche Forschungsanwendungen

Naphthalen-1-yl prop-1-en-1-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Naphthalen-1-yl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalen-1-yl phenazine-1-carboxamide: Another naphthalene derivative with distinct biological activities.

    Naphthalen-1-yl-selenyl acetic acid: A compound with selenium incorporated into its structure, showing different chemical properties.

Uniqueness

Naphthalen-1-yl prop-1-en-1-ylcarbamate is unique due to its specific structural features and the presence of the prop-1-en-1-ylcarbamate group

Eigenschaften

Molekularformel

C14H13NO2

Molekulargewicht

227.26 g/mol

IUPAC-Name

naphthalen-1-yl N-[(E)-prop-1-enyl]carbamate

InChI

InChI=1S/C14H13NO2/c1-2-10-15-14(16)17-13-9-5-7-11-6-3-4-8-12(11)13/h2-10H,1H3,(H,15,16)/b10-2+

InChI-Schlüssel

FNIXLXPWJIDYKP-WTDSWWLTSA-N

Isomerische SMILES

C/C=C/NC(=O)OC1=CC=CC2=CC=CC=C21

Kanonische SMILES

CC=CNC(=O)OC1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.